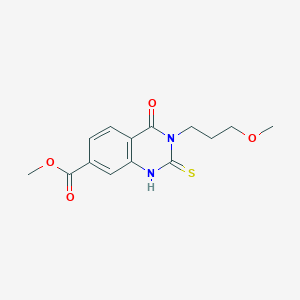
Methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a methoxypropyl group , which is a common functional group in organic chemistry. This group consists of a propyl chain attached to a methoxy group (OCH3). The compound also seems to contain a quinazoline structure, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data or resources, I can’t provide a detailed molecular structure analysis for this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These properties may include melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Antibacterial Activity : A study synthesized derivatives of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and evaluated their antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited significant antibacterial activity, highlighting their potential in antimicrobial research (Osarumwense, 2022).
Antileukemic Activity : Another study focused on the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, including compounds related to the quinazoline structure. These compounds showed activity against P388 lymphocytic leukemia, with certain derivatives demonstrating high levels of antileukemic activity (Anderson et al., 1988).
Cancer Research : Research into the quantum entanglement dynamics induced by nonlinear interactions between moving nano molecules, including quinazoline derivatives, and a two-mode field has implications for diagnosing human cancer cells, tissues, and tumors. This innovative approach uses reduced Von Neumann entropy and the Jaynes-Cummings model to analyze the entanglement between nano molecules and the field, potentially offering new diagnostic tools for cancer research (Alireza et al., 2019).
Chemical Synthesis and Characterization : The synthesis and DFT (Density Functional Theory) calculations of quinoline and quinazoline derivatives have been conducted to explore their chemical properties and reactivity. These studies involve the synthesis of derivatives through various chemical reactions and computational studies to understand their molecular structures and electronic properties, contributing to the development of new compounds with potential applications in pharmaceuticals and materials science (Mohamed et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-7-3-6-16-12(17)10-5-4-9(13(18)20-2)8-11(10)15-14(16)21/h4-5,8H,3,6-7H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFKRGPVCYGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2957897.png)
![1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B2957898.png)

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2957902.png)

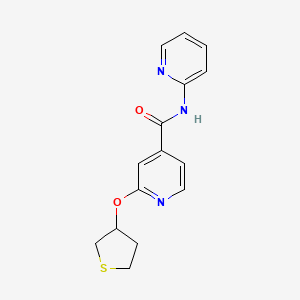
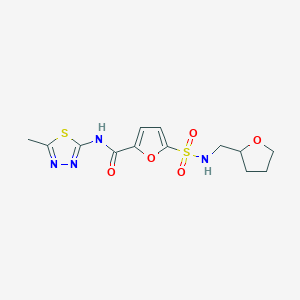



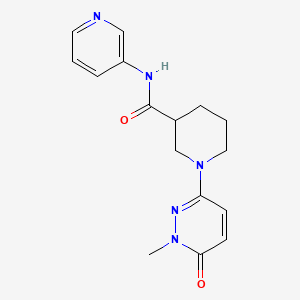
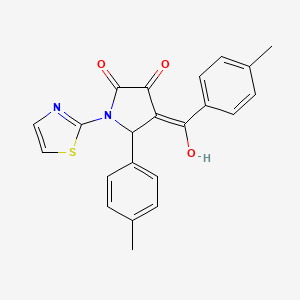
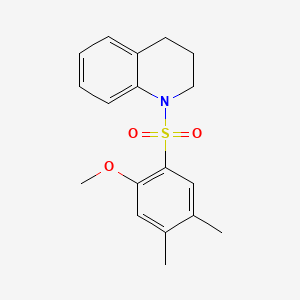
![3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2957917.png)
